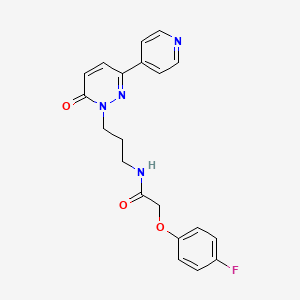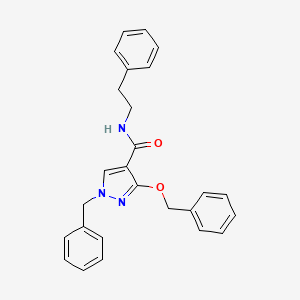![molecular formula C22H16FN3O4 B2661556 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-48-2](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16FN3O4 and its molecular weight is 405.385. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Herbicidal Activities
Compounds with the pyrimidine-2,4(1H,3H)-dione core, similar to the one , have been synthesized and evaluated for their herbicidal activities. For instance, 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds exhibited notable herbicidal effectiveness against Brassica napus at specific concentrations, highlighting the potential agricultural applications of these compounds in weed management (Yang Huazheng, 2013).
Urease Inhibition
Another area of research involves the urease inhibition properties of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives. These compounds, including aniline, amino pyridine, and hydrazide derivatives, have been synthesized and shown to exhibit varying degrees of urease inhibitory activity. This suggests potential applications in combating diseases related to urease-producing pathogens (A. Rauf et al., 2010).
Synthesis Routes
Research into the synthesis of pyrido[2,3-d]pyrimidinones reveals methodologies for creating a series of compounds from aminopyrimidin-4-ones, demonstrating the versatility of synthesis approaches for compounds within this family. These methods provide foundational knowledge for further chemical modifications and applications (J. Quiroga et al., 1997).
Nonlinear Optical Properties
The exploration of novel styryl dyes derived from pyrimidine-2,4(1H,5H)-dione structures for their third-order nonlinear optical properties underscores the potential of these compounds in the development of nonlinear optical materials. Their application could extend to optical limiting devices, among other photonic technologies (S. Shettigar et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[2,3-d]pyrimidine core followed by the introduction of the benzyl and benzodioxol moieties.", "Starting Materials": [ "2-aminopyridine", "2,4-dichloro-5-fluoropyrimidine", "2-fluorobenzyl chloride", "1,3-benzodioxole", "NaH", "DMF", "EtOH", "NaOH", "HCl", "H2O" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione", "a. React 2-aminopyridine with 2,4-dichloro-5-fluoropyrimidine in DMF at 120°C to obtain 2-(2,4-dichloro-5-fluoropyrimidin-ylamino)pyridine.", "b. React 2-(2,4-dichloro-5-fluoropyrimidin-ylamino)pyridine with NaH and 2-fluorobenzyl chloride in DMF at 0°C to obtain 2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione.", "Step 2: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione", "a. React 2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione with NaOH and 1,3-benzodioxole in EtOH at reflux to obtain 3-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-4,6(1H,5H)-dione.", "Step 3: Purification", "a. Dissolve the crude product in HCl and water.", "b. Extract the product with ethyl acetate.", "c. Wash the organic layer with water and brine.", "d. Dry the organic layer over Na2SO4.", "e. Concentrate the organic layer under reduced pressure to obtain the pure product." ] } | |
CAS-Nummer |
902923-48-2 |
Molekularformel |
C22H16FN3O4 |
Molekulargewicht |
405.385 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-17-6-2-1-4-15(17)12-25-20-16(5-3-9-24-20)21(27)26(22(25)28)11-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2 |
InChI-Schlüssel |
XOYJWFAQMURRPE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



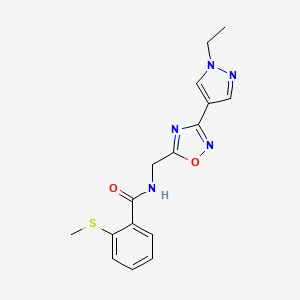
![2-[[1-[2-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2661475.png)
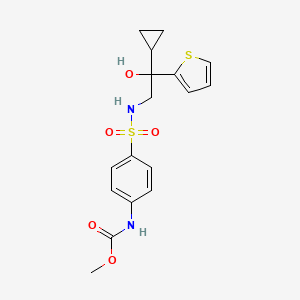
![N'-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2661479.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide](/img/structure/B2661483.png)
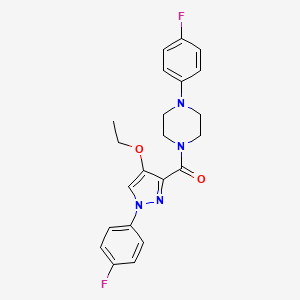
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)
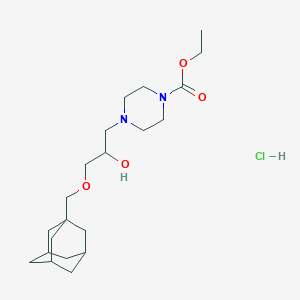
![3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2661492.png)

